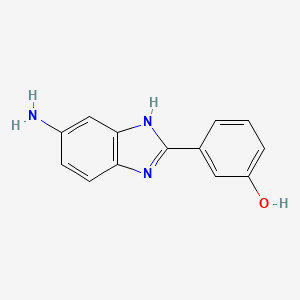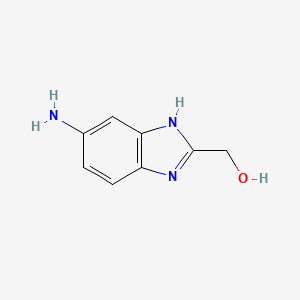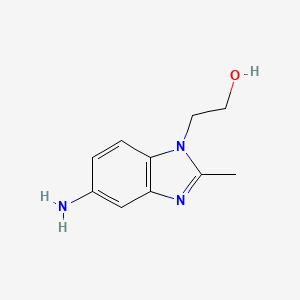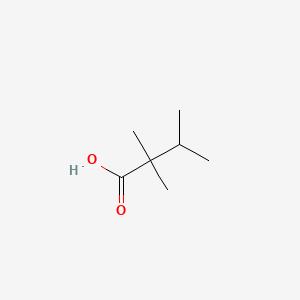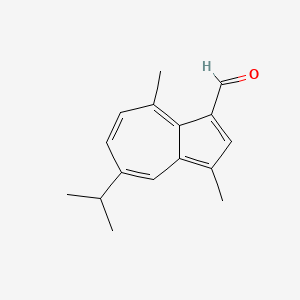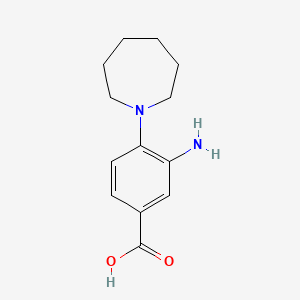
3-Amino-4-(azepan-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(azepan-1-yl)benzoic acid is an organic compound belonging to the class of benzophenones. It has the molecular formula C13H18N2O2 and is used in various fields of research and industry. This compound features a benzene ring substituted with an amino group and an azepane ring, making it a versatile molecule for synthetic and biological applications.
Mécanisme D'action
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s possible that the compound could influence various biochemical pathways due to its potential to participate in the Suzuki–Miyaura cross-coupling .
Action Environment
The action, efficacy, and stability of 3-Amino-4-(azepan-1-yl)benzoic acid can be influenced by various environmental factors . These factors could include temperature, pH, and the presence of other compounds or enzymes in the environment.
Méthodes De Préparation
The synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid can be achieved through several methods:
Recyclization of Small and Medium Carbo-, Oxa-, or Azacyclanes: This method involves the expansion of smaller rings into seven-membered lactams through recyclization reactions.
Multicomponent Heterocyclization Reactions: These reactions involve the combination of multiple reactants to form the azepine scaffold in a one-pot synthesis.
On-Resin Peptide Cyclization: This method uses the 3-amino-4-(methylamino)benzoic acid linker for the synthesis of cyclic peptides, which can be further modified to obtain the desired compound.
Analyse Des Réactions Chimiques
3-Amino-4-(azepan-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include nitrobenzoic acids, amines, and substituted benzoic acids.
Applications De Recherche Scientifique
3-Amino-4-(azepan-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and cyclic peptides.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Comparaison Avec Des Composés Similaires
3-Amino-4-(azepan-1-yl)benzoic acid can be compared with other similar compounds such as:
4-Aminobenzoic Acid: This compound lacks the azepane ring, making it less versatile in terms of structural modifications.
3-Amino-4-(methylamino)benzoic Acid: This compound has a methylamino group instead of the azepane ring, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its azepane ring, which provides additional sites for chemical modifications and enhances its potential for various applications.
Propriétés
IUPAC Name |
3-amino-4-(azepan-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-9-10(13(16)17)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAOMCRVWSJFAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358412 |
Source


|
| Record name | 3-amino-4-(azepan-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693805-72-0 |
Source


|
| Record name | 3-amino-4-(azepan-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


